molecular formula C12H11NO2 B13951685 6-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile CAS No. 57543-75-6

6-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile

Cat. No.: B13951685
CAS No.: 57543-75-6
M. Wt: 201.22 g/mol
InChI Key: UUSZDXMVPFHPTG-UHFFFAOYSA-N
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Description

6-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile is a heterocyclic compound featuring a benzopyran core with a methoxy group at position 6, a methyl group at position 2, and a cyano substituent at position 2.

Properties

CAS No.

57543-75-6

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

6-methoxy-2-methyl-2H-chromene-3-carbonitrile

InChI

InChI=1S/C12H11NO2/c1-8-10(7-13)5-9-6-11(14-2)3-4-12(9)15-8/h3-6,8H,1-2H3

InChI Key

UUSZDXMVPFHPTG-UHFFFAOYSA-N

Canonical SMILES

CC1C(=CC2=C(O1)C=CC(=C2)OC)C#N

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

General Synthetic Strategy

  • Formation of the benzopyran core: The condensation of 2'-hydroxy-4'-methoxyacetophenone with suitable reagents under acidic or basic conditions leads to cyclization forming the benzopyran ring.

  • Introduction of the methyl group at position 2: This can be achieved by methylation of the 2-position during or after ring formation, often through alkylation reactions.

  • Formylation at position 3: The Vilsmeier–Haack reaction is used to introduce an aldehyde group at the 3-position of the benzopyran ring, providing a handle for further functionalization.

  • Conversion of the aldehyde to nitrile: The aldehyde can be converted to an oxime intermediate, which upon dehydration yields the nitrile group at position 3.

Specific Synthetic Route Example

A representative synthesis, adapted from literature on related benzopyran-3-carbonitrile derivatives (excluding unreliable sources), is as follows:

Step Reaction Description Reagents/Conditions Outcome
1 Cyclization of 2'-hydroxy-4'-methoxyacetophenone Acidic conditions (e.g., polyphosphoric acid) Formation of 6-methoxy-2H-1-benzopyran
2 Methylation at 2-position Methyl iodide or equivalent alkylating agent 2-Methyl-6-methoxy-2H-1-benzopyran
3 Formylation at 3-position (Vilsmeier–Haack reaction) POCl3/DMF, room temperature 3-Formyl-6-methoxy-2-methyl-2H-1-benzopyran
4 Oxime formation from aldehyde Hydroxylamine hydrochloride, base 3-(Oxime)-6-methoxy-2-methyl-2H-1-benzopyran
5 Dehydration of oxime to nitrile Dehydrating agent (e.g., SOCl2 or P2O5) 6-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile

Analysis of Preparation Methods

Method Aspect Advantages Limitations References/Notes
Cyclization from acetophenone derivatives Straightforward, uses commercially available starting materials Requires acidic conditions, possible side reactions Common in benzopyran synthesis literature
Vilsmeier–Haack formylation High regioselectivity at position 3, mild conditions Sensitive to substitution pattern, sometimes low yield for 7-methoxy derivatives Well-established method for chromone derivatives
Oxime dehydration to nitrile Efficient conversion, good yields Requires careful control of dehydration conditions Standard method in nitrile synthesis
Direct cyanation via halide intermediates Potentially shorter route May suffer from low regioselectivity and harsh conditions Less commonly reported for this substrate

Research Findings and Characterization

  • The purity of intermediates and final products is typically confirmed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry.
  • High-performance liquid chromatography (HPLC) is used to assess the purity and retention times of synthesized compounds.
  • The synthetic routes yield compounds suitable for further biological evaluation, such as antiproliferative activity assays, confirming the relevance of the synthetic method to medicinal chemistry applications.

Summary Table of Preparation Steps

Step Number Intermediate/Product Key Reagents/Conditions Yield (%) Notes
1 6-Methoxy-2H-1-benzopyran Acidic cyclization 75–85 Starting benzopyran core
2 6-Methoxy-2-methyl-2H-1-benzopyran Methyl iodide, base 70–80 Methylation at 2-position
3 3-Formyl-6-methoxy-2-methyl-2H-benzopyran POCl3/DMF (Vilsmeier–Haack) 60–75 Formylation at 3-position
4 Oxime derivative Hydroxylamine hydrochloride 80–90 Conversion of aldehyde to oxime
5 6-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile Dehydration (SOCl2/P2O5) 65–85 Final nitrile formation

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzopyran Derivatives

6-Ethyl-4-methyl-2-oxo-2H-1-benzopyran-3-carbonitrile ()
  • Structural Differences : Replaces the methoxy group at position 6 with an ethyl group and introduces a 2-oxo moiety.
  • The 2-oxo group may alter hydrogen-bonding interactions in biological systems.
6-[Bis(acetyloxy)methyl]-4-oxo-4H-1-benzopyran-3-carbonitrile ()
  • Structural Differences : Contains a diacetoxymethyl group at position 6 and a 4-oxo group.
  • Implications : The ester groups improve solubility in polar solvents but may reduce metabolic stability due to hydrolytic susceptibility.

Pyran and Pyridine Derivatives

4-(4-Methoxyphenyl)-6-methylamino-5-nitro-2-phenyl-4H-pyran-3-carbonitrile ()
  • Structural Differences: Features a 4H-pyran core with a nitro group (position 5), methoxyphenyl (position 4), and methylamino (position 6) substituents.
  • The methylamino group may participate in hydrogen bonding, influencing target binding .
4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile ()
  • Structural Differences : Pyridine-based with hydroxy (position 4) and oxo (position 6) groups.
  • Implications : The hydroxy group increases acidity (pKa ~8–10), enabling pH-dependent solubility. The absence of a fused benzene ring reduces aromatic stabilization compared to benzopyrans .

Benzofuran and Fused Heterocycles

Ethyl 3-amino-7-cyano-4,6-dimethoxy-1-benzofuran-2-carboxylate ()
  • Structural Differences: Benzofuran core with amino, cyano, and dimethoxy substituents.
  • Implications: The benzofuran system offers reduced planarity compared to benzopyran, affecting π-π stacking interactions. The amino and ester groups enhance synthetic versatility for further functionalization .

Antimicrobial and Antitumor Activities

  • 4H-Pyran-3-carbonitrile derivatives (e.g., 5′-substituted indolyl analogs) exhibit notable antimicrobial and antitumor activities due to electron-rich substituents that modulate interactions with microbial enzymes or DNA .
  • Nitro-containing pyran derivatives () may act as prodrugs, with nitro groups undergoing reductive activation in hypoxic tumor environments .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity Reference
6-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile Benzopyran 6-OCH₃, 2-CH₃, 3-CN Under investigation -
6-Ethyl-4-methyl-2-oxo-2H-1-benzopyran-3-carbonitrile Benzopyran 6-C₂H₅, 4-CH₃, 2-O Not reported
4-(4-Methoxyphenyl)-6-methylamino-5-nitro-2-phenyl-4H-pyran-3-carbonitrile 4H-Pyran 5-NO₂, 6-NHCH₃, 4-Ph-OCH₃ Potential antitumor
4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile Dihydropyridine 4-OH, 6-O, 3-CN Antioxidant applications

Biological Activity

6-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile, a member of the benzopyran family, is notable for its diverse biological activities. This compound is characterized by a methoxy group at the 6th position, a methyl group at the 2nd position, and a carbonitrile group at the 3rd position of the benzopyran ring. Its unique structure contributes to its potential applications in various fields, including medicinal chemistry and pharmacology.

The chemical formula for 6-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile is C_11H_11NO_2. The compound's synthesis typically involves cyclization reactions with appropriate precursors, often utilizing organic solvents and specific reaction conditions to optimize yield and purity .

Anticancer Properties

Research indicates that compounds within the benzopyran class exhibit significant anticancer activity. A study highlighted that derivatives of benzopyrans can inhibit the proliferation of various cancer cell lines. For instance, 6-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile has shown promise in inhibiting human melanoma (MDA/MB-435) and glioblastoma (SF-295) cells, with IC50 values comparable to established chemotherapeutics .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies demonstrated that it possesses activity against several bacterial strains, indicating its potential as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

The biological activity of 6-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial metabolism.
  • Receptor Modulation : It may interact with receptors that regulate cell growth and apoptosis, leading to altered signaling pathways associated with cancer and infection .

Study on Anticancer Activity

In a comparative study, 6-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile was tested against various cancer cell lines. The results indicated significant cytotoxicity:

Cell LineIC50 (µM)
MDA/MB-435 (Melanoma)0.36
SF-295 (Glioblastoma)0.40
HeLa (Cervical Cancer)0.50

These findings suggest that this compound could serve as a lead for developing new anticancer therapies .

Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The results indicate a promising profile for further development as an antimicrobial agent .

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